

Clinical and Preclinical Profile of TAS0728

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Compound Focus: TAS0728

CAS No.: 2088323-16-2

Cat. No.: S544575

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The table below summarizes the key findings from the first-in-human phase I study of **TAS0728** and supporting preclinical data [1] [2] [3].

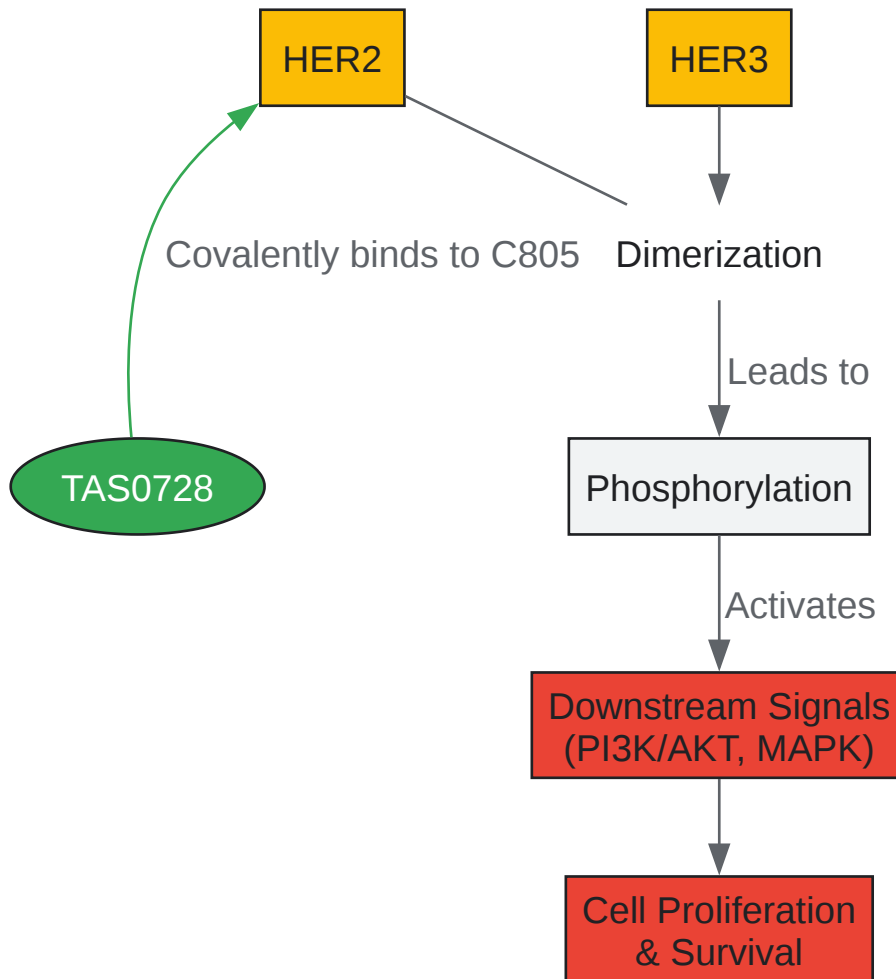
Aspect	Details
Clinical Trial Identifier	NCT03410927 (Phase 1/2) [1] [4]
Study Status	Terminated (during dose-escalation phase) [1] [4]
Primary Reason	Unacceptable toxicity; overall risk-benefit profile was unfavorable [1] [5]
Patient Population	Adults with advanced solid tumors with HER2/HER3 overexpression, amplification, or mutation (failed standard therapy) [1]
Dosing	Escalating from 50 mg to 200 mg, twice daily (BID) [1]

| **Key Efficacy Findings** | - **Partial Response (PR):** 2 out of 14 evaluable patients [1].

- **Preclinical Evidence:** Showed tumor regression in xenograft models, including models with acquired resistance to trastuzumab/pertuzumab and T-DM1 [2] [3]. | | **Key Safety Findings** | - **Dose-Limiting Toxicities (DLTs):** Grade 3 diarrhea (at 150 mg and 200 mg BID) [1].
- **Serious Adverse Event (SAE):** One fatal cardiac arrest at 150 mg BID; a causal relationship to **TAS0728** could not be ruled out [1]. | | **Maximum Tolerated Dose (MTD)** | Not determined [1]. |

TAS0728's Mechanism and Key Preclinical Experiments

TAS0728 was designed as an oral, covalent-binding (irreversible), and highly selective HER2 kinase inhibitor. Its mechanism and key experiments are outlined below.



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Detailed Experimental Protocols

The robust preclinical efficacy of **TAS0728** was demonstrated through the following key experiments [2] [3]:

- **In Vitro Kinase Assay**
 - **Objective:** To determine the half-maximal inhibitory concentration (IC₅₀) of **TAS0728** against HER2 and a panel of other kinases, establishing its potency and selectivity.

- **Methodology:** A biochemical assay measured **TAS0728**'s ability to inhibit HER2 kinase activity by quantifying the phosphorylation of a peptide substrate. Kinase profiling against 386 other kinases was performed to assess selectivity. Assays were conducted with 10 $\mu\text{mol/L}$ ATP to confirm activity was unaffected by high ATP concentrations [3] [6].
 - **Key Findings:** **TAS0728** potently inhibited HER2 with an IC_{50} of 13-36 nM and demonstrated high specificity for HER2 over wild-type EGFR (IC_{50} = 65 nM) [7] [3].
- **Cellular Pharmacodynamics Assay**
 - **Objective:** To evaluate the inhibitory effect of **TAS0728** on HER2/HER3 signaling and downstream pathways in cancer cells.
 - **Methodology:** HER2-amplified cancer cells (e.g., SK-BR-3, NCI-N87) were treated with **TAS0728** for various durations. Cell lysates were then analyzed by **Western blotting** using specific antibodies to detect levels of phosphorylated and total HER2, HER3, AKT, and MAPK [2] [6].
 - **Key Findings:** **TAS0728** robustly and sustainably inhibited the phosphorylation of HER2, HER3, AKT, and MAPK, leading to the induction of **apoptosis** [3].
 - **In Vivo Xenograft Models**
 - **Objective:** To assess the anti-tumor efficacy of **TAS0728** in live animal models, including models of treatment-resistant cancer.
 - **Methodology:**
 - Mice were implanted with HER2-driven cancer cells (cell-line-derived xenografts) or patient-derived tumor tissue (PDX models).
 - **TAS0728** was administered orally at doses of 7.5 to 60 mg/kg.
 - Tumor volume and animal body weight were measured regularly.
 - To model resistance, some tumors were first treated long-term with trastuzumab/pertuzumab or T-DM1 until they relapsed. The treatment was then switched to **TAS0728** to evaluate its efficacy [2].
 - **Key Findings:** **TAS0728** induced **tumor regression** in HER2-dependent models and showed a significant anti-tumor effect in tumors with acquired resistance to trastuzumab/pertuzumab and T-DM1, without evident toxicity in these preclinical models [2] [3].

Comparison with Other HER2 Inhibitor Classes

TAS0728 represents a distinct class of HER2 inhibitor. The table below contrasts its profile with other major classes of HER2-targeted therapies [8] [2].

Therapy Class / Example(s)	Mechanism of Action	Key Efficacy Strengths	Key Safety Concerns
<p> Covalent HER2-Selective TKI (e.g., TAS0728) Covalently binds & inhibits HER2 kinase; highly selective over EGFR [1] [3]. Preclinical activity in tumors resistant to antibodies and ADCs [2]. Grade 3 diarrhea; unexplained fatal cardiac arrest (phase I) [1]. Monoclonal Antibodies (e.g., <i>Trastuzumab</i>, <i>Pertuzumab</i>) Bind extracellular domain; inhibit dimerization, induce internalization, and engage immune system (ADCC) [8] [2]. Cornerstone of treatment; improves survival in early & metastatic disease [8]. Cardiotoxicity (e.g., cardiomyopathy); infusion reactions [8]. Antibody-Drug Conjugates (ADCs) (e.g., <i>T-DM1</i>, <i>T-DXd</i>) Antibody delivers potent cytotoxic drug directly to HER2+ cells [8]. Effective in metastatic and treatment-resistant settings [8] [2]. Toxicity from payload (e.g., thrombocytopenia for T-DM1; interstitial lung disease for T-DXd). Reversible EGFR/HER2 TKIs (e.g., <i>Lapatinib</i>, <i>Neratinib</i>) Reversibly inhibit kinase activity of both HER2 and EGFR [2]. Oral administration; brain penetrance (some agents) [8]. EGFR-related toxicities: diarrhea, rash, hepatotoxicity [1] [8]. </p>			

Conclusion for Drug Development Professionals

The available data suggests that while **TAS0728** possessed a compelling **preclinical rationale** based on its selective, covalent mechanism and activity in resistant models, its **clinical development was halted due to safety concerns** observed in the first-in-human trial.

The efficacy signal (2 partial responses in 14 patients) indicates the compound was biologically active, but the overall risk-benefit profile did not favor continued development at the tested doses. This highlights the critical challenge of translating a favorable preclinical profile into a safe and effective human therapeutic, even for a highly targeted agent.

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